Molecular Fluorine Content and Formula-Weight Differentiation vs. the 1H,1H,3H Regioisomer
The target compound, 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol (C₉H₃F₁₄IO), contains 14 fluorine atoms conferring a molecular weight of 520.00 g·mol⁻¹ , compared with the 1H,1H,3H regioisomer (CAS 261761-01-7, C₉H₄F₁₃IO), which has only 13 fluorine atoms and a molecular weight of 502.01 g·mol⁻¹ . The additional fluorine atom in the target compound replaces a hydrogen on the allylic carbon skeleton, producing a fully fluorinated vinylogous segment that alters both the electron-withdrawing character experienced by the iodine-bearing carbon and the overall hydrophobicity of the molecule. The mass difference of approximately 18 g·mol⁻¹ (3.6% relative increase) is analytically resolvable by mass spectrometry and affects molar stoichiometry in preparative reactions .
| Evidence Dimension | Molecular formula, fluorine atom count, and molecular weight |
|---|---|
| Target Compound Data | C₉H₃F₁₄IO; 14 fluorine atoms; MW 520.00 g·mol⁻¹ |
| Comparator Or Baseline | 2-Iodo-1H,1H,3H-perfluoronon-2-en-1-ol: C₉H₄F₁₃IO; 13 fluorine atoms; MW 502.01 g·mol⁻¹ |
| Quantified Difference | Δ = +1 fluorine atom; ΔMW ≈ +18 g·mol⁻¹ (+3.6%) |
| Conditions | Structural formula and molecular weight comparison from supplier technical datasheets |
Why This Matters
In procurement, a 3.6% molecular-weight difference alters molar equivalents for stoichiometric syntheses; in physicochemical performance, the additional fluorine increases hydrophobicity and may shift boiling point, density, and partition coefficients relative to the 13-fluorine analog.
